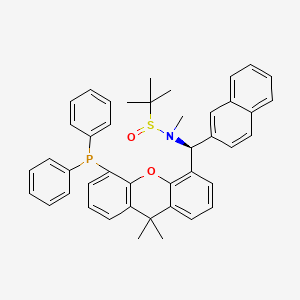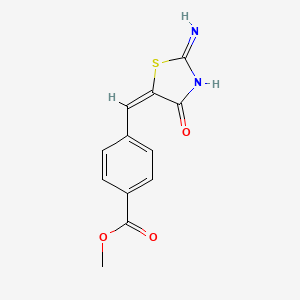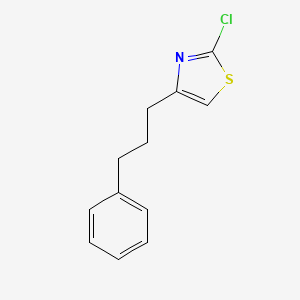
2-Chloro-4-(3-phenylpropyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3-phenylpropyl)-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a chlorine atom at the second position and a 3-phenylpropyl group at the fourth position of the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroacetyl chloride with 3-phenylpropylamine in the presence of a base, followed by cyclization with sulfur to form the thiazole ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The phenylpropyl group can engage in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thiazoles with different functional groups replacing the chlorine atom.
- Oxidized or reduced derivatives of the original compound.
科学的研究の応用
2-Chloro-4-(3-phenylpropyl)-1,3-thiazole has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The phenylpropyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
類似化合物との比較
2-Chloro-4-phenylthiazole: Lacks the propyl group, leading to different physical and chemical properties.
4-(3-Phenylpropyl)-1,3-thiazole:
2-Methyl-4-(3-phenylpropyl)-1,3-thiazole: Substitution of chlorine with a methyl group, altering its electronic properties.
Uniqueness: 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole is unique due to the presence of both the chlorine atom and the phenylpropyl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C12H12ClNS |
|---|---|
分子量 |
237.75 g/mol |
IUPAC名 |
2-chloro-4-(3-phenylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C12H12ClNS/c13-12-14-11(9-15-12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
InChIキー |
CMHPLNDWSPFTKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCC2=CSC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


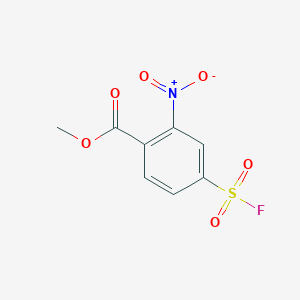
![2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15328022.png)

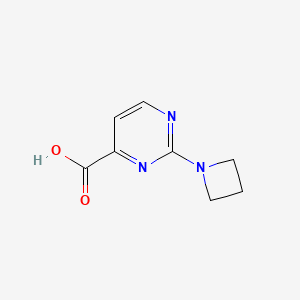
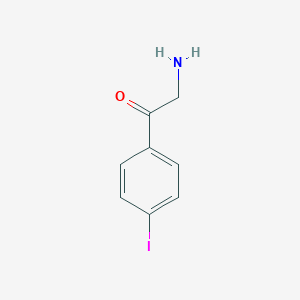
![[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)
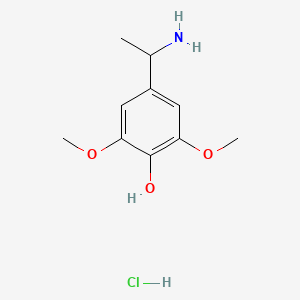
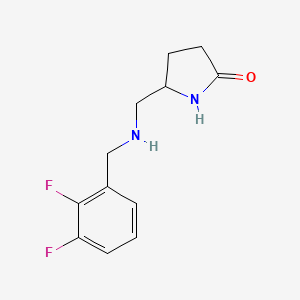
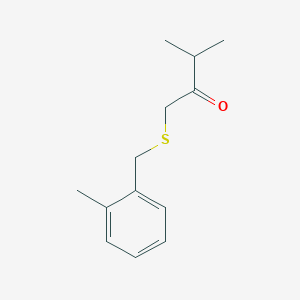
![3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
![6,8-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15328076.png)
